molecular formula C13H9F4N B1449263 3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl CAS No. 1225764-30-6

3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl

Cat. No.: B1449263
CAS No.: 1225764-30-6
M. Wt: 255.21 g/mol
InChI Key: HPBIDUNDAAKJMP-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the fluoro group can participate in halogen bonding, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzylamine
  • 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl

Uniqueness

Compared to similar compounds, 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBIDUNDAAKJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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